molecular formula C16H17N3O B1665715 4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol CAS No. 496864-16-5

4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol

Cat. No.: B1665715
CAS No.: 496864-16-5
M. Wt: 267.33 g/mol
InChI Key: PRIGRJPRGZCFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aloisine A is a cell-permeable pyrrolo-pyrazine compound known for its anti-proliferative effects. It acts as a potent, selective, reversible, and ATP-competitive inhibitor of cyclin-dependent kinases (Cdks) and glycogen synthase kinase-3 (GSK-3). The compound has shown potential in various scientific research applications, particularly in the fields of biology and medicine .

Mechanism of Action

Target of Action

ALOISINE A, also known as 4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol or RP107, is a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3) . The primary targets of ALOISINE A include CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p25 . These kinases play crucial roles in cell cycle regulation and neuronal functions .

Mode of Action

ALOISINE A interacts with its targets in a selective, reversible, and ATP-competitive manner . It inhibits the activity of CDKs and GSK-3, thereby affecting cell cycle progression and glycogen synthesis . ALOISINE A also stimulates both wild-type and mutated CFTR (Cystic Fibrosis Transmembrane conductance Regulator) channels, with submicromolar affinity by a cAMP-independent mechanism .

Biochemical Pathways

The inhibition of CDKs and GSK-3 by ALOISINE A affects multiple biochemical pathways. The CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest . GSK-3 is involved in glycogen synthesis, and its inhibition can affect this pathway . The stimulation of CFTR channels by ALOISINE A could impact ion transport across cell membranes .

Result of Action

The inhibition of CDKs by ALOISINE A can lead to cell cycle arrest, potentially exerting anti-proliferative effects . The inhibition of GSK-3 could impact glycogen synthesis . The stimulation of CFTR channels could affect ion transport, potentially impacting diseases related to CFTR dysfunction, such as cystic fibrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aloisine A can be synthesized through a series of chemical reactions involving pyrrolo-pyrazine intermediatesThe reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations .

Industrial Production Methods

While detailed industrial production methods for Aloisine A are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This would include scaling up the reactions, ensuring consistent quality and yield, and implementing cost-effective and environmentally friendly practices .

Chemical Reactions Analysis

Types of Reactions

Aloisine A undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Aloisine A include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products

The major products formed from the reactions of Aloisine A depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which may have different biological activities and properties .

Scientific Research Applications

Aloisine A has a wide range of scientific research applications, including:

Properties

IUPAC Name

4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-2-3-4-13-14(11-5-7-12(20)8-6-11)19-16-15(13)17-9-10-18-16/h5-10,20H,2-4H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIGRJPRGZCFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30416115
Record name ALOISINE A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496864-16-5
Record name Aloisine A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496864-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ALOISINE A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol
Reactant of Route 2
4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol
Reactant of Route 3
4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol
Reactant of Route 4
4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol
Reactant of Route 5
4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol
Reactant of Route 6
Reactant of Route 6
4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol
Customer
Q & A

A: Aloisine A acts as a potent and selective inhibitor of certain kinases, specifically CDKs (Cyclin-Dependent Kinases) and GSK-3 (Glycogen Synthase Kinase-3) [, , ]. It achieves this by competitively binding to the ATP-binding pocket of these kinases, effectively blocking ATP from binding and inhibiting their catalytic activity [, ]. This inhibition has been shown to impact various cellular processes including cell cycle progression, neuronal function, and glycogen metabolism [, , ].

  • Molecular Weight: 269.35 g/mol []

A: Research indicates that the 4-hydroxyphenyl and 7-n-butyl substituents on the pyrrolo[2,3-b]pyrazine core are crucial for Aloisine A's ability to activate CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) []. Further studies explored replacing the hydroxyl group with fluorine, resulting in compounds like RP193 and RP185. These modifications significantly reduced toxicity without compromising CFTR activation, particularly in the case of RP193 []. These findings highlight the potential for structural optimization of Aloisine A and its derivatives to enhance their therapeutic profiles.

A: Computational studies have been used to understand the binding mechanism of Aloisine A with its target proteins. Molecular docking simulations were employed to investigate Aloisine A’s interaction with CDK5/p25, providing insights into its binding affinity and key interacting residues [, ]. Furthermore, 3D-QSAR studies have been performed on aloisines, exploring the relationship between their three-dimensional structure and their ability to inhibit GSK-3 []. These studies help refine our understanding of Aloisine A’s interactions at the molecular level and guide the design of potentially more potent and selective inhibitors.

A: Aloisine A exhibits promising in vitro activity. It effectively stimulates wild-type CFTR, as well as the mutated forms G551D-CFTR and F508del-CFTR, in various cell lines, including human airway epithelial cells [, ]. The activation of CFTR by Aloisine A was independent of cAMP levels and was potentiated by forskolin and inhibited by CFTR inhibitors like glibenclamide and CFTRinh-172 [].

A: The discovery of Aloisine A emerged from research on a family of compounds known as 6-phenyl[5H]pyrrolo[2,3-b]pyrazines, also referred to as aloisines []. This family of compounds demonstrated potent inhibitory activity against CDKs, making them attractive candidates for further investigation []. Research on Aloisine A and its derivatives has progressed to demonstrate its efficacy in activating CFTR, both in vitro and in vivo, highlighting its therapeutic potential for cystic fibrosis [, ]. Further research continues to explore Aloisine A's therapeutic potential and to optimize its properties for clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.